molecular formula C13H12N2O3 B2620083 2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid CAS No. 852940-44-4

2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid

Cat. No.: B2620083
CAS No.: 852940-44-4
M. Wt: 244.25
InChI Key: FIKPYUNKXLFIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid is a synthetic organic compound characterized by the presence of a pyrrole ring attached to a benzoyl group, which is further linked to an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.

    Reduction: Formation of 2-[(4-pyrrol-1-ylbenzyl)amino]acetic Acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The benzoyl group can enhance the compound’s binding affinity to its targets, while the amino acetic acid moiety can facilitate its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-pyrrol-1-ylbenzoyl)amino]propanoic Acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-[(4-pyrrol-1-ylbenzoyl)amino]butanoic Acid: Contains a butanoic acid moiety.

    2-[(4-pyrrol-1-ylbenzoyl)amino]pentanoic Acid: Contains a pentanoic acid moiety.

Uniqueness

2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-[(4-pyrrol-1-ylbenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12(17)9-14-13(18)10-3-5-11(6-4-10)15-7-1-2-8-15/h1-8H,9H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPYUNKXLFIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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